An In-depth Technical Guide to 3-Oxo-3-(1H-pyrrol-3-YL)-propionic Acid Ethyl Ester: A Versatile Scaffold in Medicinal Chemistry
An In-depth Technical Guide to 3-Oxo-3-(1H-pyrrol-3-YL)-propionic Acid Ethyl Ester: A Versatile Scaffold in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of ethyl 3-oxo-3-(1H-pyrrol-3-yl)propanoate, a molecule of significant interest in medicinal chemistry and drug development. While specific experimental data for the 3-substituted pyrrole isomer is limited in publicly available literature, this document synthesizes information from its closely related 2-substituted isomer and the broader class of pyrrole derivatives to offer expert insights into its chemical structure, physicochemical properties, synthesis, and potential applications. The pyrrole nucleus is a privileged scaffold, appearing in numerous natural products and synthetic drugs with a wide array of biological activities.[1] The presence of a β-keto ester functionality provides a reactive handle for diverse chemical transformations, positioning this compound as a valuable intermediate for the synthesis of complex heterocyclic systems and novel therapeutic agents.[1] This guide is intended for researchers, medicinal chemists, and professionals in the field of drug discovery, providing a foundational understanding and a practical framework for utilizing this promising chemical entity.
Compound Identification and Chemical Structure
The precise identification of a chemical entity is paramount for reproducible scientific research. This section details the fundamental identifiers for 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester.
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IUPAC Name: ethyl 3-oxo-3-(1H-pyrrol-3-yl)propanoate
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Molecular Formula: C₉H₁₁NO₃
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Molecular Weight: 181.19 g/mol
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CAS Number: A specific CAS number for the 3-substituted isomer is not readily found in the surveyed literature. For reference, the closely related isomer, ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate, is registered under CAS Number 169376-35-6.[1][2]
The chemical structure, illustrated below, features a central pyrrole ring substituted at the 3-position with an ethyl propionyl ketone group. This bifunctional nature, combining a heteroaromatic ring with a β-keto ester, is key to its synthetic versatility.
Table 1: Compound Identification
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | ethyl 3-oxo-3-(1H-pyrrol-3-yl)propanoate | - |
| Molecular Formula | C₉H₁₁NO₃ | [1][2] |
| Molecular Weight | 181.19 g/mol | [1][2] |
| CAS Number | Not available for the 3-yl isomer. (2-yl isomer: 169376-35-6) |[1][2] |
Physicochemical and Spectroscopic Properties
While detailed experimental data for ethyl 3-oxo-3-(1H-pyrrol-3-yl)propanoate are scarce, we can infer its properties based on its structure and data from analogous compounds.
Physical Properties (Predicted)
The physical state is likely a white to yellow-brown powder or crystals.[3] Standard laboratory safety practices should be strictly followed when handling this compound.[2]
Table 2: Predicted and Comparative Physical Properties
| Property | Predicted Value for 3-yl Isomer | Reference Data for 2-yl Isomer |
|---|---|---|
| Physical Form | White to yellow-brown powder or crystals | White to yellow-brown powder or crystals[3] |
| Purity | ≥95% (as typically supplied by vendors) | Min. 95%[2][3] |
| Storage Conditions | 2-8°C, under an inert atmosphere, sealed from moisture and light | 2-8°C, away from moisture, sealed storage, keep in dark place, inert atmosphere[1][2] |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols. | No quantitative data available.[2] |
Spectroscopic Analysis (Predicted)
Spectroscopic analysis is crucial for structural confirmation. The following are the expected spectral characteristics for the 3-yl isomer.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methylene protons adjacent to the carbonyl groups, and distinct signals for the protons on the pyrrole ring at the 2, 4, and 5-positions. The chemical shifts of the pyrrole protons will be indicative of the 3-substitution pattern.
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¹³C NMR Spectroscopy: The carbon NMR spectrum should reveal distinct peaks for the ester and ketone carbonyl carbons (~160-200 ppm), the carbons of the ethyl group, and the four unique carbons of the pyrrole ring.[2]
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Infrared (IR) Spectroscopy: The IR spectrum is anticipated to exhibit strong absorption bands corresponding to the N-H stretching of the pyrrole ring (around 3200-3400 cm⁻¹), and two distinct C=O stretching vibrations for the ketone and ester functional groups (typically in the range of 1650-1750 cm⁻¹).[2]
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Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight with an expected molecular ion peak [M]⁺ at m/z = 181.19. Fragmentation patterns would provide further structural information.[2]
Synthesis and Reactivity
Proposed Synthetic Route
A plausible synthetic route involves the reaction of an activated pyrrole-3-carboxylic acid derivative, such as ethyl 1H-pyrrole-3-carboxylate, with ethyl acetate in the presence of a strong base like sodium ethoxide (NaOEt) or sodium hydride (NaH). The causality behind this choice lies in the base's ability to deprotonate the α-carbon of ethyl acetate, generating a nucleophilic enolate that subsequently attacks the electrophilic carbonyl carbon of the pyrrole ester.
Generalized Experimental Protocol
The following protocol is a generalized procedure based on the synthesis of analogous β-keto esters and has not been optimized for this specific compound.
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Preparation: A flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with a strong base (e.g., sodium ethoxide) suspended in an anhydrous solvent (e.g., absolute ethanol or THF) under an inert atmosphere (e.g., nitrogen or argon).
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Reaction: A solution of ethyl 1H-pyrrole-3-carboxylate and anhydrous ethyl acetate in the same anhydrous solvent is added dropwise to the stirred suspension of the base at a controlled temperature (often 0 °C to room temperature).
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Completion and Monitoring: After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed for several hours to ensure the completion of the condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]
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Work-up: Upon completion, the reaction is quenched by carefully pouring the mixture into ice-cold dilute acid (e.g., hydrochloric acid) to neutralize the excess base and protonate the enolate product.[1] The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate).
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Purification: The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by vacuum distillation or column chromatography on silica gel, to yield the pure ethyl 3-oxo-3-(1H-pyrrol-3-yl)propanoate.[1]
Synthetic Workflow Diagram
Caption: Proposed workflow for the synthesis of the target compound.
Applications in Drug Discovery and Medicinal Chemistry
The true value of a building block like ethyl 3-oxo-3-(1H-pyrrol-3-yl)propanoate lies in its potential as a precursor for more complex molecules with therapeutic applications. Pyrrole and its derivatives are central scaffolds in medicinal chemistry, found in numerous natural products and clinically approved drugs.[4][5] Their versatile chemical properties and biological significance make them highly sought after in drug discovery programs.[6]
A Privileged Scaffold
The pyrrole ring is considered a "privileged scaffold" because its structure allows for diverse chemical modifications that can be tailored to interact with a wide range of biological targets.[4] This adaptability has led to the development of pyrrole-containing agents with anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[4][6]
Synthetic Utility
The β-keto ester moiety in ethyl 3-oxo-3-(1H-pyrrol-3-yl)propanoate is a versatile functional group that can participate in a variety of chemical reactions, including:
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Knorr Pyrrole Synthesis: Reaction with α-amino ketones to form more complex, substituted pyrroles.
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Hantzsch Pyridine Synthesis: Condensation with aldehydes and ammonia or amines to generate dihydropyridine derivatives, which are important in cardiovascular medicine.
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Paal-Knorr Furan Synthesis: Reaction with 1,4-dicarbonyl compounds.
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Alkylation and Acylation: The methylene protons are acidic and can be deprotonated to form a nucleophile for the introduction of various side chains.
This reactivity makes the title compound an excellent starting material for generating libraries of diverse heterocyclic compounds for high-throughput screening in drug discovery campaigns.
Role in Medicinal Chemistry
Caption: Role as a scaffold in accessing diverse bioactive molecules.
Safety and Handling
No specific Material Safety Data Sheet (MSDS) for ethyl 3-oxo-3-(1H-pyrrol-3-yl)propanoate was identified. However, based on the safety information for the 2-yl isomer and other related β-keto esters, the following hazards should be considered.[2][3]
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Signal Word: Warning[3]
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Hazard Statements:
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Precautionary Statements:
General Handling Precautions: Standard laboratory safety practices should be strictly followed. Handle in a well-ventilated area using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes, and prevent inhalation and ingestion.[1] Store in a tightly sealed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.[1][7]
Conclusion
3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester represents a chemical building block of considerable potential for drug discovery and organic synthesis. While direct experimental data is limited, its structural analogy to well-characterized compounds allows for reliable predictions of its properties and reactivity. Its bifunctional nature, featuring both the medicinally significant pyrrole ring and the synthetically versatile β-keto ester group, makes it an attractive starting point for the development of novel heterocyclic compounds. This guide provides a foundational, expert-driven perspective to empower researchers to explore the synthetic and medicinal applications of this promising molecule.
References
- The Role of Specialty Pyrrole Deriv
- physical and chemical properties of ethyl 3-oxo-3-(1H-pyrrol-2-yl)
- “A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics” - RJPN. (URL: )
- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - MDPI. (URL: )
- Therapeutic Significance of Pyrrole in Drug Delivery - SciTechnol. (URL: )
- An In-depth Technical Guide to Ethyl 3-oxo-3-(1H-pyrrol-2-yl)
- Ethyl 3-oxo-3-(1H-pyrrol-2-yl)
- Safety d
